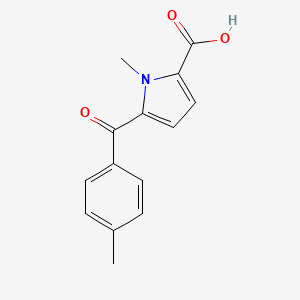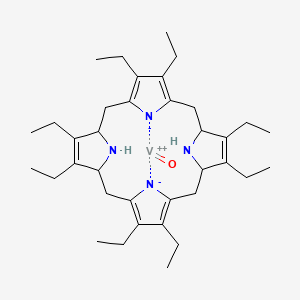
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound features a vanadium ion coordinated to the porphyrin ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) typically involves the metalation of the porphyrin ligand with a vanadium precursor. One common method is to react the free-base porphyrin with vanadyl acetylacetonate in a suitable solvent under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the vanadium ion.
Substitution: Ligands coordinated to the vanadium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) porphyrin complexes, while reduction could produce vanadium(III) or vanadium(II) species.
科学研究应用
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices.
作用机制
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) involves the coordination of the vanadium ion to various substrates. The vanadium center can undergo redox reactions, facilitating electron transfer processes. The porphyrin ligand stabilizes the vanadium ion and modulates its reactivity. Molecular targets and pathways include interactions with oxygen species and other redox-active molecules.
相似化合物的比较
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) is unique due to the presence of the vanadium ion, which imparts distinct redox properties and catalytic activity. Compared to similar compounds with different metal centers, this compound exhibits unique reactivity and stability, making it valuable for specific applications in catalysis and materials science.
属性
分子式 |
C36H54N4OV |
|---|---|
分子量 |
609.8 g/mol |
IUPAC 名称 |
2,3,7,8,12,13,17,18-octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) |
InChI |
InChI=1S/C36H54N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h29-30,35-37,40H,9-20H2,1-8H3;;/q-2;;+2 |
InChI 键 |
PKOMAYOPNZTCBY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)CC)CC)CC)CC)CC)CC)CC.O=[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


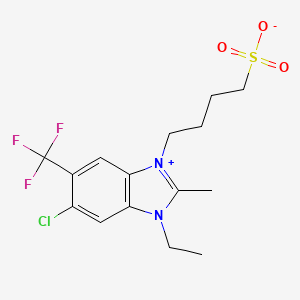
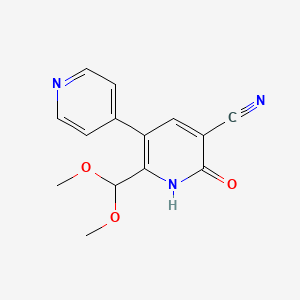
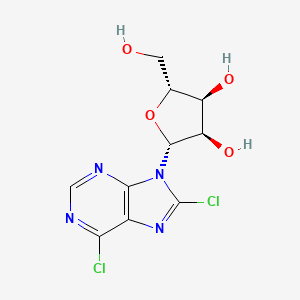
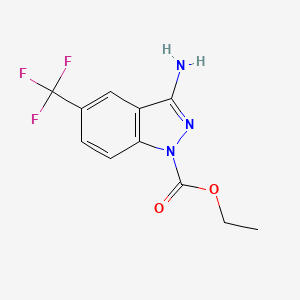
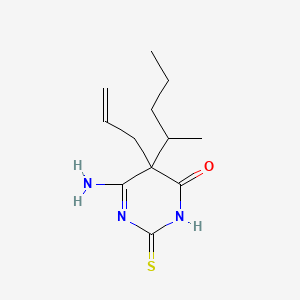
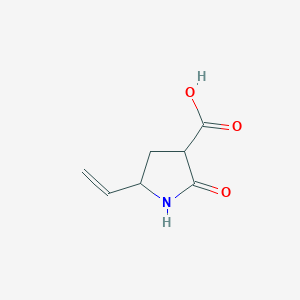
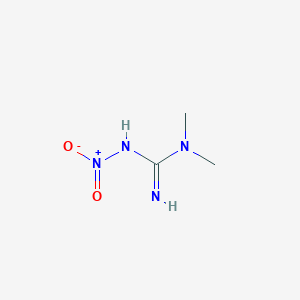


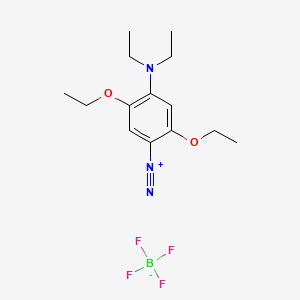
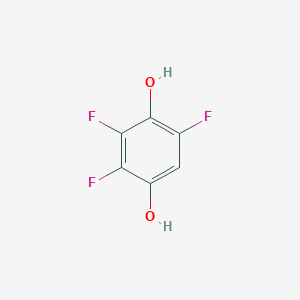
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
